Fmoc-N-Me-D-His(Boc)-OH
Overview
Description
Fmoc-N-Methyl-Histidine(Boc)-OH is a derivative of histidine, an essential amino acid. This compound is widely used in peptide synthesis due to its stability and ability to protect the histidine side chain during chemical reactions. The Fmoc (9-fluorenylmethyloxycarbonyl) group is used to protect the amino group, while the Boc (tert-butyloxycarbonyl) group protects the imidazole side chain of histidine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-Methyl-Histidine(Boc)-OH typically involves the following steps:
Protection of the Histidine Side Chain: The imidazole side chain of histidine is protected using the Boc group.
Methylation: The nitrogen atom in the histidine side chain is methylated.
Fmoc Protection: The amino group of the histidine is protected using the Fmoc group.
Industrial Production Methods
Industrial production of Fmoc-N-Methyl-Histidine(Boc)-OH follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. High-performance liquid chromatography (HPLC) is often used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Fmoc-N-Methyl-Histidine(Boc)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Boc protecting groups.
Coupling Reactions: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: Piperidine is commonly used to remove the Fmoc group, while trifluoroacetic acid (TFA) is used to remove the Boc group.
Coupling: Reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine) are used for peptide coupling reactions.
Major Products
The major products formed from these reactions are peptides with specific sequences, where Fmoc-N-Methyl-Histidine(Boc)-OH is incorporated at desired positions.
Scientific Research Applications
Chemistry
In chemistry, Fmoc-N-Methyl-Histidine(Boc)-OH is used as a building block for synthesizing peptides and proteins. Its stability and protective groups make it ideal for solid-phase peptide synthesis.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It helps in understanding the role of histidine residues in biological systems.
Medicine
In medicine, peptides synthesized using Fmoc-N-Methyl-Histidine(Boc)-OH are used in drug development. These peptides can act as therapeutic agents or as tools for studying disease mechanisms.
Industry
In the industrial sector, this compound is used in the production of high-purity peptides for various applications, including pharmaceuticals and biotechnology.
Mechanism of Action
The mechanism of action of Fmoc-N-Methyl-Histidine(Boc)-OH involves its incorporation into peptides during synthesis. The Fmoc and Boc groups protect the amino and imidazole groups, respectively, preventing unwanted side reactions. Once incorporated into the peptide, the protecting groups are removed, allowing the histidine residue to participate in biological functions.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Histidine(Boc)-OH: Similar to Fmoc-N-Methyl-Histidine(Boc)-OH but without the methyl group on the histidine side chain.
Fmoc-N-Methyl-Histidine-OH: Lacks the Boc protecting group on the imidazole side chain.
Uniqueness
Fmoc-N-Methyl-Histidine(Boc)-OH is unique due to the presence of both Fmoc and Boc protecting groups, as well as the methylation of the histidine side chain. This combination provides enhanced stability and specificity in peptide synthesis, making it a valuable tool in various scientific and industrial applications.
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O6/c1-27(2,3)36-26(34)30-14-17(28-16-30)13-23(24(31)32)29(4)25(33)35-15-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-12,14,16,22-23H,13,15H2,1-4H3,(H,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVVXHCOKMCMHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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